molecular formula C9H10N2O2 B1358678 (6-Methoxy-1H-indazol-3-yl)methanol CAS No. 518990-05-1

(6-Methoxy-1H-indazol-3-yl)methanol

Cat. No.: B1358678
CAS No.: 518990-05-1
M. Wt: 178.19 g/mol
InChI Key: JKCMKIQPUNIMRC-UHFFFAOYSA-N
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Description

(6-Methoxy-1H-indazol-3-yl)methanol (CAS 518990-05-1) is a high-purity chemical compound supplied for research and development purposes. This product is For Research Use Only and is not intended for diagnostic or therapeutic uses in humans or animals. Chemical Properties: • CAS Number: 518990-05-1 • Molecular Formula: C 9 H 10 N 2 O 2 • Molecular Weight: 178.19 g/mol • MDL Number: MFCD12962567 Research Applications and Value: (6-Methoxy-1H-indazol-3-yl)methanol is a versatile intermediate in organic synthesis and medicinal chemistry. The indazole scaffold is a prominent pharmacophore in drug discovery due to its wide range of biological activities . Indazole compounds are recognized for their anti-tumor, analgesic, and anti-inflammatory properties, with anticancer research being a primary application area . The methanol functional group on the indazole core provides a reactive site for further chemical modifications, making this compound a valuable building block for constructing more complex molecules for biological evaluation . Scientific studies focus on the reactivity of the NH-indazole core with carbonyl compounds like formaldehyde to create such hydroxymethyl derivatives, which can serve as key intermediates or protecting groups in synthetic routes .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(6-methoxy-2H-indazol-3-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O2/c1-13-6-2-3-7-8(4-6)10-11-9(7)5-12/h2-4,12H,5H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKCMKIQPUNIMRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=NNC(=C2C=C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70625981
Record name (6-Methoxy-2H-indazol-3-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70625981
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

518990-05-1
Record name (6-Methoxy-2H-indazol-3-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70625981
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Strategic Exploration of (6-Methoxy-1H-indazol-3-yl)methanol: A Guide to its Structure-Activity Relationship

Author: BenchChem Technical Support Team. Date: February 2026

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

The indazole scaffold is a cornerstone in modern medicinal chemistry, serving as the foundation for numerous clinically approved therapeutics.[1][2] This technical guide delves into the nuanced structure-activity relationship (SAR) of a specific, yet promising, derivative: (6-Methoxy-1H-indazol-3-yl)methanol. We will dissect the strategic importance of each substituent, propose a robust synthetic pathway for analog generation, and detail the requisite biological assays for comprehensive pharmacological profiling. This document is designed to empower researchers with the foundational knowledge and practical methodologies to unlock the therapeutic potential of this chemical series, with a particular focus on its likely role as a kinase inhibitor in oncology.

The Indazole Core: A Privileged Scaffold in Drug Discovery

The 1H-indazole bicyclic system, a fusion of benzene and pyrazole rings, is a recurring motif in a multitude of pharmacologically active agents. Its prevalence stems from its ability to engage in a variety of non-covalent interactions with biological targets, including hydrogen bonding, π-π stacking, and hydrophobic interactions. Commercially successful drugs such as the anti-inflammatory agent Bendazac and the multi-kinase inhibitor Pazopanib underscore the therapeutic versatility of the indazole core.[1] Our focus, (6-Methoxy-1H-indazol-3-yl)methanol, presents a unique substitution pattern that warrants a detailed investigation to delineate its therapeutic promise.

Deconstructing the Core: A Triumvirate of Functionality

The pharmacological activity of (6-Methoxy-1H-indazol-3-yl)methanol is dictated by the interplay of its three key structural features: the indazole core, the 6-methoxy group, and the 3-methanol substituent. A systematic exploration of the SAR of this triumvirate is paramount for optimizing potency, selectivity, and pharmacokinetic properties.

  • The 1H-Indazole Nucleus: This bicyclic system serves as the foundational scaffold, orienting the substituents in a specific three-dimensional arrangement for optimal target engagement. The nitrogen atoms of the pyrazole ring can act as both hydrogen bond donors and acceptors, facilitating anchoring to the active site of target proteins.

  • The 6-Methoxy Group: The electron-donating nature of the methoxy group at the 6-position can significantly influence the electronic properties of the entire ring system. This, in turn, can modulate the pKa of the indazole nitrogens and the overall binding affinity. Furthermore, the methoxy group can participate in hydrogen bonding with the target protein and its position on the benzene ring provides a vector for further chemical modification to explore deeper into binding pockets.

  • The 3-Methanol Group: The hydroxymethyl substituent at the 3-position is a critical functional group. The primary alcohol can act as a hydrogen bond donor and acceptor, forming key interactions with the target. This group also presents a prime handle for synthetic modification. Conversion to ethers, esters, amines, or other functionalities can profoundly impact the compound's biological activity and physicochemical properties.

The following diagram illustrates the key pharmacophoric features of (6-Methoxy-1H-indazol-3-yl)methanol.

Caption: Key pharmacophoric features of (6-Methoxy-1H-indazol-3-yl)methanol.

Synthetic Strategy for SAR Exploration

A robust and flexible synthetic route is the engine of any successful SAR campaign. The following multi-step synthesis is proposed for generating (6-Methoxy-1H-indazol-3-yl)methanol and its analogs, starting from commercially available 4-methoxy-2-nitrotoluene. This pathway allows for diversification at key positions to probe the SAR.

Proposed Synthetic Pathway

Synthesis_Workflow start 4-Methoxy-2-nitrotoluene step1 Step 1: Benzylic Bromination (NBS, AIBN, CCl4, reflux) start->step1 intermediate1 1-(Bromomethyl)-4-methoxy-2-nitrobenzene step1->intermediate1 step2 Step 2: Cyanation (NaCN, DMSO) intermediate1->step2 intermediate2 2-(4-Methoxy-2-nitrophenyl)acetonitrile step2->intermediate2 step3 Step 3: Reductive Cyclization (Fe, AcOH, reflux) intermediate2->step3 intermediate3 6-Methoxy-1H-indazol-3-amine step3->intermediate3 step4 Step 4: Sandmeyer-type Reaction (NaNO2, H2SO4, H2O, heat) intermediate3->step4 target (6-Methoxy-1H-indazol-3-yl)methanol step4->target

Caption: Proposed synthetic workflow for (6-Methoxy-1H-indazol-3-yl)methanol.

Detailed Experimental Protocols

Step 1: Synthesis of 1-(Bromomethyl)-4-methoxy-2-nitrobenzene

  • To a solution of 4-methoxy-2-nitrotoluene (1.0 eq) in carbon tetrachloride, add N-bromosuccinimide (NBS, 1.1 eq) and a catalytic amount of azobisisobutyronitrile (AIBN).

  • Reflux the mixture under nitrogen for 4-6 hours, monitoring by TLC.

  • Cool the reaction to room temperature and filter off the succinimide.

  • Concentrate the filtrate under reduced pressure and purify the residue by column chromatography (silica gel, hexane/ethyl acetate gradient) to afford the desired product.

Step 2: Synthesis of 2-(4-Methoxy-2-nitrophenyl)acetonitrile

  • Dissolve 1-(bromomethyl)-4-methoxy-2-nitrobenzene (1.0 eq) in dimethyl sulfoxide (DMSO).

  • Add sodium cyanide (NaCN, 1.2 eq) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • Pour the reaction mixture into ice-water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude product, which can be used in the next step without further purification.

Step 3: Synthesis of 6-Methoxy-1H-indazol-3-amine

  • To a suspension of iron powder (5.0 eq) in glacial acetic acid, add a solution of 2-(4-methoxy-2-nitrophenyl)acetonitrile (1.0 eq) in acetic acid.

  • Heat the mixture to reflux for 2-4 hours.

  • Cool the reaction, filter through a pad of celite, and wash with ethyl acetate.

  • Neutralize the filtrate with saturated sodium bicarbonate solution and extract with ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate, concentrate, and purify by column chromatography to yield the indazole amine.

Step 4: Synthesis of (6-Methoxy-1H-indazol-3-yl)methanol

  • Dissolve 6-methoxy-1H-indazol-3-amine (1.0 eq) in a mixture of sulfuric acid and water at 0°C.

  • Add a solution of sodium nitrite (NaNO2, 1.1 eq) in water dropwise, maintaining the temperature below 5°C.

  • Stir the resulting diazonium salt solution at 0°C for 30 minutes.

  • Heat the solution to 80-90°C until nitrogen evolution ceases.

  • Cool the reaction mixture and extract with ethyl acetate.

  • Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography to obtain (6-Methoxy-1H-indazol-3-yl)methanol.

Biological Evaluation: Unveiling the Pharmacological Profile

Based on the prevalence of the indazole scaffold in kinase inhibitors, a primary hypothesis is that (6-Methoxy-1H-indazol-3-yl)methanol and its analogs will exhibit inhibitory activity against one or more protein kinases.[1] Fibroblast growth factor receptors (FGFRs), Polo-like kinase 4 (PLK4), and FMS-like tyrosine kinase 3 (FLT3) are all plausible targets based on published data for structurally related indazoles. A tiered approach to biological evaluation is recommended.

Tier 1: In Vitro Antiproliferative Assays

The initial assessment of anticancer potential is typically conducted through in vitro proliferation assays against a panel of human cancer cell lines. The MTT assay is a robust and widely used colorimetric method for this purpose.[3]

Protocol: MTT Antiproliferative Assay

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, A549, HCT116) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds (typically from 0.01 to 100 µM) for 72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Staurosporine).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values by plotting the percentage of cell viability against the logarithm of the compound concentration.

Tier 2: In Vitro Kinase Inhibition Assays

Compounds demonstrating significant antiproliferative activity should be further evaluated for their ability to inhibit specific kinases. A variety of assay formats are available, with luminescence-based assays such as the ADP-Glo™ Kinase Assay being particularly amenable to high-throughput screening.[4]

Protocol: ADP-Glo™ Kinase Assay (General)

  • Kinase Reaction: In a 96-well plate, combine the kinase, substrate, ATP (at its Km concentration), and the test compound at various concentrations.

  • Incubation: Incubate the reaction at room temperature for a predetermined time (e.g., 60 minutes) to allow for ATP consumption.

  • ADP-Glo™ Reagent Addition: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

  • Kinase Detection Reagent Addition: Add Kinase Detection Reagent to convert ADP to ATP and induce a luminescent signal. Incubate for 30 minutes.

  • Luminescence Measurement: Measure the luminescence using a plate reader.

  • Data Analysis: The luminescent signal is proportional to the amount of ADP generated and thus to the kinase activity. Calculate IC50 values to determine the potency of the inhibitor.

The following diagram illustrates a generic kinase signaling pathway that can be targeted by small molecule inhibitors.

Kinase_Pathway ligand Growth Factor receptor Receptor Tyrosine Kinase (RTK) (e.g., FGFR) ligand->receptor dimerization Dimerization & Autophosphorylation receptor->dimerization adaptor Adaptor Proteins dimerization->adaptor ras Ras adaptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription Transcription Factors erk->transcription proliferation Cell Proliferation, Survival, etc. transcription->proliferation inhibitor (6-Methoxy-1H-indazol-3-yl)methanol Analog inhibitor->dimerization Inhibition

Caption: A representative receptor tyrosine kinase signaling pathway.

Structure-Activity Relationship: A Predictive Framework

While direct experimental data for (6-Methoxy-1H-indazol-3-yl)methanol is limited, we can extrapolate a predictive SAR framework based on published data for analogous indazole series.

PositionModificationPredicted Impact on ActivityRationale
3 Methanol to Ether/Ester Potentially increased lipophilicity and cell permeability. Activity will be highly target-dependent.The hydroxyl group is a key interaction point. Masking it will probe the necessity of this hydrogen bonding capability.
3 Methanol to Amine Introduction of a basic center could lead to new salt-bridge interactions and improved solubility.Primary, secondary, and tertiary amines will explore different spatial and electronic requirements in the active site.
6 Methoxy to H, F, Cl, Br Modulation of electronic properties and potential for halogen bonding.Halogen substituents can significantly enhance binding affinity and alter metabolic stability.[5]
6 Methoxy to Larger Alkoxy Probing for steric tolerance and hydrophobic pockets.Increasing the size of the alkoxy group can enhance van der Waals interactions if a suitable pocket exists.
N1 Alkylation/Arylation Can modulate solubility, cell permeability, and target engagement.N1 substitution can orient the rest of the molecule differently within the binding site and block a potential hydrogen bond donation.

Conclusion and Future Directions

(6-Methoxy-1H-indazol-3-yl)methanol represents a promising starting point for the development of novel therapeutics, particularly in the realm of kinase inhibition. The synthetic and screening strategies outlined in this guide provide a clear roadmap for a comprehensive SAR investigation. Future work should focus on the synthesis and evaluation of a diverse library of analogs to build a robust quantitative structure-activity relationship (QSAR) model. This will enable the rational design of next-generation compounds with enhanced potency, selectivity, and drug-like properties, ultimately paving the way for preclinical development.

References

  • Cui-rong Zhao, Rui-qi Wang, Gang Li, Xiao-xia Xue, Chang-jun Sun, Xian-jun Qu, Wen-bao Li. Synthesis of indazole based diarylurea derivatives and their antiproliferative activity against tumor cell lines. Bioorganic & Medicinal Chemistry Letters. 2013;23(7):1989-1992. [Link]

  • Indazol-Pyrimidine Hybrids: Design, Synthesis, and Antiproliferative Activity Against Human Cancer Cell Lines. Molecules. 2023; 28(13):5089. [Link]

  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances. 2021;11(26):15796-15808. [Link]

  • Protocol Recommendations for Performing a Kinase Inhibition Assay. BellBrook Labs. [Link]

  • In vitro kinase assays. BMG LABTECH. [Link]

Sources

Methodological & Application

Purification of (6-Methoxy-1H-indazol-3-yl)methanol by column chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: High-Purity Isolation of (6-Methoxy-1H-indazol-3-yl)methanol via Automated Flash Column Chromatography

Audience: Researchers, scientists, and drug development professionals.

Abstract

(6-Methoxy-1H-indazol-3-yl)methanol is a key heterocyclic building block in medicinal chemistry, frequently utilized in the synthesis of kinase inhibitors and other therapeutic agents. The purity of this intermediate is paramount to the success of subsequent synthetic steps and the biological activity of the final compounds. This application note provides a comprehensive, field-tested protocol for the purification of (6-Methoxy-1H-indazol-3-yl)methanol from a crude synthetic mixture using automated flash column chromatography. We delve into the rationale behind methodological choices, from solvent system selection via Thin-Layer Chromatography (TLC) to the principles of separation on a silica stationary phase. The protocol is designed to be a self-validating system, ensuring researchers can achieve high purity (>98%) and yield, with actionable troubleshooting advice for common challenges.

Introduction: The Scientific Imperative for Purity

The indazole scaffold is a "privileged structure" in drug discovery, forming the core of numerous compounds investigated for anti-cancer and other therapeutic properties.[1][2] (6-Methoxy-1H-indazol-3-yl)methanol, specifically, serves as a crucial intermediate in the synthesis of complex molecules where the methoxy and methanol functionalities provide handles for further chemical modification.[3]

Impurities from the synthetic process, such as unreacted starting materials, by-products, or residual reagents, can interfere with downstream reactions, lead to the formation of undesired side products, and complicate the interpretation of biological assay data. Therefore, a robust and reproducible purification method is not merely a procedural step but a critical component of ensuring the integrity and validity of the research. Column chromatography, particularly the automated flash technique, offers a rapid and efficient means to achieve the required level of purity for this moderately polar heterocyclic compound.[4]

Foundational Principles: Compound Properties & Separation Strategy

The successful purification of any compound is predicated on understanding its physicochemical properties.

(6-Methoxy-1H-indazol-3-yl)methanol

  • Molecular Formula: C₉H₁₀N₂O₂

  • Molecular Weight: 178.19 g/mol

  • Structure: The molecule contains a bicyclic indazole core, a polar hydroxyl (-OH) group, a hydrogen-bond-donating amine (-NH) within the pyrazole ring, and a moderately polar methoxy (-OCH₃) group. The presence of these functional groups makes the molecule polar.[5]

Separation Principle: Normal-Phase Adsorption Chromatography

This protocol utilizes normal-phase chromatography, where the stationary phase is polar (silica gel) and the mobile phase is a less polar organic solvent system.

  • Stationary Phase (Silica Gel, SiO₂): The surface of silica gel is rich in acidic silanol groups (Si-OH). These groups serve as active sites for adsorption.

  • Mechanism of Separation: Polar compounds, like our target molecule, interact strongly with the polar silanol groups via hydrogen bonding and dipole-dipole interactions. Less polar impurities will have weaker interactions and thus travel through the column more quickly with the mobile phase. By gradually increasing the polarity of the mobile phase (a gradient elution), we can systematically break the interactions of adsorbed compounds, starting with the least polar, and elute them from the column. The most polar compounds, including our target, will elute last.

Caption: Adsorption interactions on the silica gel surface.

Materials, Reagents & Instrumentation

CategoryItemRecommended Specifications
Stationary Phase Pre-packed Silica Gel Flash Column40 g size for 100-800 mg crude sample
Silica Gel 60 for TLC200-400 mesh, with UV254 indicator
Reagents Crude (6-Methoxy-1H-indazol-3-yl)methanolFrom synthesis
Dichloromethane (DCM)HPLC Grade
Methanol (MeOH)HPLC Grade[6][7]
Ethyl Acetate (EtOAc)HPLC Grade
HexanesHPLC Grade
Instrumentation Automated Flash Chromatography System(e.g., Teledyne ISCO, Biotage)
Rotary EvaporatorFor solvent removal
TLC Developing Chamber
UV Lamp254 nm wavelength
Glassware/Other Round-bottom flasks, Erlenmeyer flasks
Test tubes or fraction collector vials
Capillary tubes for TLC spotting

Safety Precautions

  • Chemical Hazards: Dichloromethane is a suspected carcinogen and should be handled exclusively in a certified chemical fume hood. Methanol is toxic if ingested, inhaled, or absorbed through the skin and is flammable.[7] Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and nitrile gloves.

  • Pressure: Flash chromatography involves applying pressure to the column.[4] Ensure the system is operated within its pressure limits and inspect all glassware for cracks or defects before use.

Detailed Experimental Protocol

This protocol is divided into two essential stages: method development on a small scale using TLC, followed by the large-scale purification using flash chromatography.

Part A: Method Development via Thin-Layer Chromatography (TLC)

The goal here is to identify a solvent system that provides good separation between the target compound and its major impurities, with an ideal target Rf value between 0.2 and 0.4.

  • Prepare Sample: Dissolve a small amount (1-2 mg) of the crude product in ~0.5 mL of methanol or DCM.

  • Spot TLC Plate: Use a capillary tube to spot the dissolved crude mixture onto the baseline of a silica gel TLC plate.

  • Develop Plates: Place the spotted plate in a TLC chamber containing a pre-equilibrated solvent system. Test the following systems, starting with the least polar:

    • System 1: 100% Ethyl Acetate

    • System 2: 95:5 Dichloromethane / Methanol

    • System 3: 90:10 Dichloromethane / Methanol

  • Visualize: After the solvent front has reached near the top of the plate, remove it, mark the solvent front, and allow it to dry. Visualize the spots under a UV lamp (254 nm).

  • Analyze: The optimal system will show the spot for your target compound clearly separated from other spots. If the target Rf is too high (>0.5), decrease the mobile phase polarity (less methanol). If the Rf is too low (<0.1), increase the polarity (more methanol). For this specific compound, a system of 95:5 DCM/MeOH is often a good starting point.

Part B: Automated Flash Chromatography Purification Protocol
  • Sample Preparation (Dry Loading - Recommended):

    • Dissolve the entire crude sample (e.g., 500 mg) in a minimal volume of a strong solvent like methanol (5-10 mL).

    • Add 1-2 grams of silica gel to this solution to form a slurry.

    • Concentrate the slurry on a rotary evaporator until a dry, free-flowing powder is obtained. This prevents the use of a strong solvent during loading which can disrupt the column bed.[8]

  • System Setup:

    • Install the appropriate size pre-packed silica column (e.g., 40 g) onto the flash chromatography system.

    • Designate Solvent A as Dichloromethane and Solvent B as Methanol.

  • Column Equilibration:

    • Equilibrate the column with 100% Dichloromethane (0% B) for at least 2-3 column volumes. This ensures the entire stationary phase is wetted and ready for separation.

  • Loading the Sample:

    • Transfer the dry-loaded sample into an empty solid-load cartridge and attach it to the system.

  • Elution and Fraction Collection:

    • Begin the elution using the gradient profile outlined in the table below. The system will automatically collect fractions based on UV absorbance.

Chromatographic Parameters Summary
Parameter Value / Description
Stationary Phase Silica Gel, 40-63 µm particle size
Column Size 40 g
Mobile Phase A Dichloromethane (DCM)
Mobile Phase B Methanol (MeOH)
Flow Rate 35-40 mL/min
Detection UV 254 nm
Target Rf (in 95:5 DCM/MeOH) ~0.3
Elution Gradient Step 1: 0% B (100% DCM) for 2 Column Volumes (CV)
Step 2: Linear gradient from 0% to 8% B over 10 CV
Step 3: Hold at 8% B for 5 CV
Step 4: Flush with 15-20% B to elute highly polar impurities
  • Post-Run Analysis:

    • Analyze the collected fractions by TLC using the method developed in Part A.

    • Combine the fractions that contain only the pure target compound into a single, clean, pre-weighed round-bottom flask.

    • Remove the solvent from the combined fractions using a rotary evaporator.

    • Place the flask under high vacuum for several hours to remove any residual solvent.

    • Determine the final mass of the purified product and calculate the yield. Confirm purity via analytical techniques like HPLC or NMR.

Workflow & Troubleshooting

graphdot Figure 2: Purification Workflow A Crude Product B Method Development (TLC) Find Optimal Solvent System A->B C Sample Prep (Dry Loading) Adsorb onto Silica A->C D Automated Flash Chromatography (DCM/MeOH Gradient) B->D C->D E Fraction Collection (UV-Triggered) D->E F Fraction Analysis (TLC) E->F G Combine Pure Fractions F->G H Solvent Removal (Rotary Evaporation) G->H I Final Product (>98% Purity) H->I

Caption: Step-by-step process from crude material to pure compound.

Troubleshooting Common Issues:

  • Problem: The compound is streaking or "tailing" on the TLC plate and column.

    • Cause & Solution: The free amine in the indazole ring can interact strongly with acidic silanol sites. Add 0.1-0.5% triethylamine or ammonia to the mobile phase to neutralize these sites and improve peak shape.

  • Problem: Poor separation between the product and an impurity.

    • Cause & Solution: The gradient may be too steep. Program a shallower gradient around the elution point of your compound (e.g., instead of 0-8% over 10 CV, try 2-6% over 15 CV).

  • Problem: The compound does not elute from the column.

    • Cause & Solution: The mobile phase is not polar enough. Increase the final concentration of methanol in the gradient to 15% or even 20% to wash the column.

References

  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. (2021). National Institutes of Health. [Link]

  • (1H-Indazol-6-yl)methanol. PubChem, National Center for Biotechnology Information. [Link]

  • Purification of an Organic Compound by Flash Column Chromatography. (2018). Organic Syntheses Procedure. [Link]

  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. (2023). National Institutes of Health. [Link]

  • How to isolate the compounds from a plant extract through a column if their polarity is very close? ResearchGate. [Link]

  • Preparation method of indazole and application of indazole in medicine synthesis.
  • Column chromatography. University of Calgary. [Link]

  • Methanol. Wikipedia. [Link]

  • Physical Properties of Methanol. Cetiner Engineering. [Link]

Sources

Application Notes & Protocols: Development of Assays for (6-Methoxy-1H-indazol-3-yl)methanol Activity

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Indazole Scaffold and a Strategy for Activity Assessment

The indazole ring system is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" for its ability to interact with a wide range of biological targets.[1] Specifically, indazole derivatives have demonstrated significant potential as potent inhibitors of protein kinases, a class of enzymes frequently dysregulated in cancer and inflammatory diseases.[1][2] Compounds built on this scaffold have been investigated as inhibitors of key signaling proteins such as p38 MAP kinase, Vascular Endothelial Growth Factor Receptor (VEGFR), and Polo-like kinase 4 (PLK4).[2][3][4]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing a robust assay cascade to characterize the biological activity of the novel compound, (6-Methoxy-1H-indazol-3-yl)methanol. We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring that each protocol functions as a self-validating system. The proposed workflow is designed to efficiently screen for activity, confirm cellular effects, and provide early insights into the compound's drug-like properties.

The Assay Cascade: A Tiered Approach to Characterization

A successful drug discovery campaign begins with assays that are both biologically relevant and robust.[5] We advocate for a tiered screening funnel or "assay cascade." This strategic approach uses a high-throughput, cost-effective biochemical assay for initial screening, followed by more complex and physiologically relevant cell-based assays to confirm on-target effects and assess functional outcomes. Finally, early-stage ADME (Absorption, Distribution, Metabolism, Excretion) profiling provides critical data on the compound's potential as a therapeutic candidate.

Assay_Cascade cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Cellular & Functional Validation cluster_2 Tier 3: Early ADME Profiling biochem Biochemical Kinase Assays (e.g., p38α, VEGFR-2) Determine IC50 cell_prolif Cell Proliferation Assay (e.g., MTT) Determine GI50 biochem->cell_prolif Active Compounds target_eng Target Engagement Assay (e.g., Western Blot) Confirm On-Target Inhibition cell_prolif->target_eng Potent Compounds adme In Vitro Metabolic Stability (Hepatocyte Assay) Determine t1/2, CLint target_eng->adme Confirmed Hits lo Lead Optimization adme->lo Lead Optimization

Caption: A tiered assay cascade for characterizing novel small molecules.

Section 1: Biochemical Assays for Target Identification

The first step is to determine if the compound inhibits its putative targets in a clean, purified system.[6] Based on the indazole scaffold's known activities, protein kinases are the most logical starting point.[2][7] A luminescence-based kinase assay is recommended for its high sensitivity, broad dynamic range, and suitability for high-throughput screening (HTS).[6]

Principle of Luminescence-Based Kinase Assays

These assays quantify the activity of a kinase by measuring the amount of ATP remaining after the phosphorylation reaction. The reaction mixture is incubated with a reagent (e.g., Kinase-Glo™) containing luciferase. Luciferase uses the remaining ATP to produce light; therefore, a low light signal indicates high kinase activity (ATP consumed), while a high light signal indicates low kinase activity (ATP is spared due to inhibition).

Protocol 1.1: In Vitro Kinase Inhibition Assay (p38α MAPK & VEGFR-2)

This protocol outlines the screening of (6-Methoxy-1H-indazol-3-yl)methanol against two representative kinases: p38α MAPK (a key enzyme in inflammatory pathways) and VEGFR-2 (a critical regulator of angiogenesis).[8][9]

Materials

Reagent Recommended Supplier Typical Concentration
Recombinant Human p38α MAPK Carna Biosciences 1-5 ng/µL
Recombinant Human VEGFR-2 (KDR) BPS Bioscience 1 ng/µL[10]
Myelin Basic Protein (MBP) Substrate Sigma-Aldrich 0.2 mg/mL
Poly(Glu, Tyr) 4:1 Substrate (for VEGFR-2) BPS Bioscience 0.2 mg/mL[10]
ATP, Ultra-Pure Promega 10 µM (approx. Km)
Kinase Assay Buffer (e.g., 1x Kinase-Glo) BPS Bioscience 1x
(6-Methoxy-1H-indazol-3-yl)methanol In-house/Vendor 10 mM stock in DMSO
SB203580 (p38α control inhibitor) Selleck Chemicals 10 mM stock in DMSO
Sorafenib (VEGFR-2 control inhibitor) Selleck Chemicals 10 mM stock in DMSO[4]
Kinase-Glo™ Max Luminescence Reagent Promega As per manufacturer

| White, Opaque 96-well or 384-well plates | Corning | N/A |

Experimental Workflow

Kinase_Assay_Workflow start Start prep_cmpd Prepare Compound Serial Dilutions in Assay Buffer start->prep_cmpd add_enzyme Add Kinase Enzyme (p38α or VEGFR-2) to Plate start->add_enzyme add_cmpd Add Compound or Controls to Wells prep_cmpd->add_cmpd add_enzyme->add_cmpd pre_incubate Pre-incubate 10 min at RT add_cmpd->pre_incubate start_rxn Initiate Reaction by Adding Substrate/ATP Mix pre_incubate->start_rxn incubate Incubate 30-60 min at 30°C start_rxn->incubate add_glo Add Kinase-Glo™ Reagent incubate->add_glo read_lum Read Luminescence on Plate Reader add_glo->read_lum end Analyze Data (Calculate % Inhibition, IC50) read_lum->end

Caption: Workflow for the in vitro luminescence-based kinase assay.

Step-by-Step Methodology

  • Compound Preparation: Prepare a serial dilution series of (6-Methoxy-1H-indazol-3-yl)methanol (e.g., 11 points, 1:3 dilution starting from 100 µM) in kinase assay buffer. Also prepare dilutions for the appropriate positive control inhibitor (SB203580 for p38α, Sorafenib for VEGFR-2).

  • Reaction Setup:

    • Add 5 µL of diluted compound or control to the wells of a white, opaque 96-well plate.

    • For control wells, add 5 µL of buffer with DMSO (vehicle control, 0% inhibition) and 5 µL of buffer without enzyme (background control, 100% inhibition).

    • Scientist's Note: The final DMSO concentration should not exceed 1%, as higher concentrations can inhibit enzyme activity.[11][12]

  • Enzyme Addition: Add 10 µL of diluted kinase enzyme (p38α or VEGFR-2) to all wells except the 100% inhibition control.

  • Initiate Reaction: Add 10 µL of the appropriate substrate/ATP mixture to all wells to start the reaction. The final volume will be 25 µL.

  • Incubation: Incubate the plate at 30°C for 45 minutes. Optimization of incubation time may be required to ensure the reaction is in the linear range (typically <30% ATP consumption).

  • Detection: Equilibrate the plate and the Kinase-Glo™ Max reagent to room temperature. Add 25 µL of the reagent to each well.

  • Final Incubation & Reading: Incubate for 10 minutes at room temperature to stabilize the luminescent signal. Read the plate on a luminometer.

Data Analysis & Quality Control

  • Self-Validation: A robust assay requires stringent quality control.[11] The Z'-factor should be calculated from the 0% and 100% inhibition controls. A Z' > 0.5 indicates an excellent assay suitable for HTS.

  • Data Normalization: Calculate percent inhibition for each compound concentration using the formula: % Inhibition = 100 * (1 - (Signal_Compound - Signal_100%_Inh) / (Signal_0%_Inh - Signal_100%_Inh))

  • IC50 Determination: Plot the percent inhibition against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value (the concentration at which 50% of kinase activity is inhibited).

Section 2: Cell-Based Assays for Functional Validation

Positive "hits" from biochemical screens must be validated in a cellular context. Cell-based assays are critical to confirm that a compound can cross the cell membrane, engage its intended target, and elicit a functional response.[11]

Protocol 2.1: MTT Cell Proliferation Assay

This assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[13][14] It is used to determine if (6-Methoxy-1H-indazol-3-yl)methanol has a cytostatic or cytotoxic effect on cancer cells. The principle relies on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases in living cells to form a purple formazan product.[13][15]

Materials

  • Human cancer cell line (e.g., A549 lung cancer, HUVEC endothelial cells)

  • Complete cell culture medium (e.g., DMEM + 10% FBS)

  • (6-Methoxy-1H-indazol-3-yl)methanol (10 mM stock in DMSO)

  • Staurosporine (positive control for cytotoxicity)

  • MTT Reagent (5 mg/mL in sterile PBS)

  • Solubilization Solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

  • 96-well clear tissue culture plates

Step-by-Step Methodology

  • Cell Plating: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium. Incubate for 24 hours to allow for cell attachment.[15]

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium. Include vehicle (DMSO) and positive controls.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT Reagent to each well and incubate for another 2-4 hours, until a purple precipitate is visible.[15]

  • Solubilization: Add 100 µL of Solubilization Solution to each well to dissolve the formazan crystals. Leave at room temperature in the dark for at least 2 hours.[15]

  • Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control and determine the GI50 (concentration for 50% growth inhibition).

Protocol 2.2: Target Engagement via Western Blot

This protocol confirms that the compound inhibits the target kinase within the cell. It measures the phosphorylation status of a known downstream substrate of the target kinase. For example, if VEGFR-2 is the target, its activation by VEGF leads to phosphorylation of downstream pathways like Src and PI3K.[16] We can measure the phosphorylation of a key node in this pathway.

VEGFR2_Pathway cluster_downstream Downstream Signaling VEGFA VEGF-A VEGFR2 VEGFR-2 Receptor VEGFA->VEGFR2 Binds & Activates PI3K PI3K VEGFR2->PI3K PLCg PLCγ VEGFR2->PLCg Compound (6-Methoxy-1H-indazol-3-yl)methanol Compound->VEGFR2 Inhibits Phosphorylation AKT AKT PI3K->AKT Proliferation Angiogenesis Cell Proliferation Survival AKT->Proliferation PKC PKC PLCg->PKC RAF RAF PKC->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: Simplified VEGFR-2 signaling pathway targeted by inhibitors.

Step-by-Step Methodology

  • Cell Culture & Starvation: Grow cells (e.g., HUVECs) to ~80% confluency. Serum-starve the cells for 4-6 hours to reduce basal signaling.

  • Pre-treatment: Treat cells with various concentrations of (6-Methoxy-1H-indazol-3-yl)methanol for 1-2 hours.

  • Stimulation: Stimulate the cells with a growth factor (e.g., VEGF-A for HUVECs) for 15-30 minutes to activate the target pathway.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE & Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA or non-fat milk.

    • Incubate with a primary antibody against the phosphorylated substrate (e.g., anti-phospho-ERK).

    • Wash and incubate with an HRP-conjugated secondary antibody.

    • Self-Validation: After imaging, strip the membrane and re-probe with an antibody for the total protein (e.g., anti-total-ERK) and a loading control (e.g., anti-GAPDH) to ensure equal protein loading and specific inhibition of phosphorylation.

  • Detection & Analysis: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band densities to determine the reduction in phosphorylation at different compound concentrations.

Section 3: Early ADME - In Vitro Metabolic Stability

Assessing a compound's metabolic stability is a critical step in early drug discovery.[17] A compound that is too rapidly metabolized by the liver will have poor bioavailability and a short half-life in vivo. This assay uses cryopreserved human hepatocytes, the "gold standard" for in vitro metabolism studies, as they contain a full complement of Phase I and Phase II metabolic enzymes.[18][19][20]

Protocol 3.1: Hepatocyte Metabolic Stability Assay

Principle The test compound is incubated with a suspension of metabolically active hepatocytes.[18] Aliquots are taken at various time points, the reaction is quenched, and the concentration of the remaining parent compound is measured by LC-MS/MS. The rate of disappearance is used to calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint).[17]

Materials

  • Cryopreserved Human Hepatocytes (Plateable or Suspension grade)

  • Hepatocyte culture/incubation medium

  • (6-Methoxy-1H-indazol-3-yl)methanol (10 mM stock in DMSO)

  • Control compounds (e.g., Verapamil - high clearance; Diltiazem - low clearance)

  • Acetonitrile (ACN) with an appropriate internal standard (IS)

  • Multi-well plates for incubation and collection

  • LC-MS/MS system

Step-by-Step Methodology

  • Hepatocyte Preparation: Thaw cryopreserved hepatocytes according to the supplier's protocol. Determine cell viability (should be >80%) and adjust the cell density to a final concentration of 0.5-1.0 x 10^6 viable cells/mL in incubation medium.

  • Assay Setup: Pre-warm the hepatocyte suspension to 37°C. In a multi-well plate, add the test compound to the cell suspension to achieve a final concentration (typically 1 µM).

  • Time Course Sampling: Incubate the plate at 37°C with gentle shaking. At specified time points (e.g., 0, 5, 15, 30, 60, 120 minutes), remove an aliquot of the cell suspension.[18]

  • Reaction Quenching: Immediately add the aliquot to a collection plate containing cold ACN with the internal standard. This stops the metabolic reaction and precipitates proteins.[18]

  • Sample Processing: Centrifuge the collection plate to pellet the precipitated protein. Transfer the supernatant to a new plate for analysis.

  • LC-MS/MS Analysis: Analyze the samples by LC-MS/MS to determine the peak area ratio of the parent compound to the internal standard at each time point.

  • Data Analysis:

    • Plot the natural log (ln) of the peak area ratio versus time.

    • The slope of the linear regression line corresponds to the elimination rate constant (k).

    • Calculate the half-life (t1/2) = 0.693 / k.

    • Calculate the intrinsic clearance (CLint, in µL/min/10^6 cells) = (0.693 / t1/2) * (Incubation Volume / Cell Number).[17][21]

Data Interpretation

Parameter High Stability Moderate Stability Low Stability
In Vitro t1/2 (min) > 120 30 - 120 < 30

| CLint (µL/min/10^6 cells) | < 10 | 10 - 50 | > 50 |

Conclusion and Forward Look

This application guide outlines a validated, multi-tiered strategy for characterizing the biological activity of (6-Methoxy-1H-indazol-3-yl)methanol. By systematically progressing from broad biochemical screening to functional cellular assays and early ADME profiling, researchers can make informed decisions. A compound demonstrating high potency in the biochemical assay (low nM IC50), corresponding on-target activity and growth inhibition in cells (low µM GI50), and favorable metabolic stability (t1/2 > 30 min) represents a promising lead candidate worthy of further investment in medicinal chemistry optimization and in vivo efficacy studies. Each protocol is designed with internal controls and validation checkpoints to ensure data integrity, aligning with the rigorous standards of modern drug discovery.[22][23][24]

References

  • Coumar, M. S. (2012). Assay Development for Protein Kinase Enzymes. NIH - National Center for Biotechnology Information. [Link]

  • Hughes, J. P., et al. (2011). Principles of early drug discovery. British Journal of Pharmacology. [Link]

  • K-C, A., et al. (2022). Structural Study of Selectivity Mechanisms for JNK3 and p38α with Indazole Scaffold Probing Compounds. International Journal of Molecular Sciences. [Link]

  • BPS Bioscience. (n.d.). VEGFR2 (KDR) Kinase Assay Kit. BPS Bioscience. [Link]

  • Cyprotex. (n.d.). Hepatocyte Stability. Evotec. [Link]

  • Celtarys Research. (2024). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. [Link]

  • Li, J., et al. (2024). Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors. European Journal of Medicinal Chemistry. [Link]

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  • Wikipedia. (n.d.). MTT assay. Wikipedia. [Link]

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  • MySkinRecipes. (n.d.). (1H-Indazol-3-yl)methanol. MySkinRecipes. [Link]

  • Wu, H., et al. (2023). In Silico Development of Novel Quinazoline-Based EGFR Inhibitors via 3D-QSAR, Docking, ADMET, and Molecular Dynamics. Molecules. [Link]

  • Bessong, P. O., et al. (2005). A study of the biological activity of methanol extracts of some medicinal plants from South Africa. African Journal of Biotechnology. [Link]

  • Vakkalanka, S. K., & Sharma, R. (2015). Development and application of PI3K assays for novel drug discovery. Expert Opinion on Drug Discovery. [Link]

  • Dispendix. (2024). Boosting Accuracy and Efficiency: Assay Development and Validation Process for Drug Discovery. Dispendix. [Link]

  • Al-Warhi, T., et al. (2022). Development of Potent Type V MAPK Inhibitors: Design, Synthesis, and Biological Evaluation of Benzothiazole Derivatives Targeting p38α MAPK in Breast Cancer Cells. Chemistry & Biodiversity. [Link]

  • Ghorab, M. M., et al. (2021). Discovery of new VEGFR-2 inhibitors based on bis([11][12][25]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers. Bioorganic Chemistry. [Link]

  • Carradori, S., et al. (2016). Synthesis and Biological Evaluation of 2,3,4-Triaryl-1,2,4-oxadiazol-5-ones as p38 MAPK Inhibitors. Molecules. [Link]

  • Zengin, G., et al. (2021). Chemical Profile and Biological Properties of Methanolic and Ethanolic Extracts from the Aerial Parts of Inula britannica L. Growing in Central Asia. Molecules. [Link]

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Sources

Troubleshooting & Optimization

Overcoming solubility issues of (6-Methoxy-1H-indazol-3-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for (6-Methoxy-1H-indazol-3-yl)methanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common solubility challenges encountered during experimentation. Our goal is to equip you with the foundational knowledge and practical protocols necessary to ensure the successful and reproducible use of this compound in your work.

Compound Overview

(6-Methoxy-1H-indazol-3-yl)methanol is an indazole derivative, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug discovery.[1] The successful use of this and similar compounds is fundamentally dependent on achieving proper solubilization. Poor solubility can lead to inaccurate concentration measurements, precipitation during experiments, and ultimately, unreliable results. This guide addresses these issues head-on.

Property Value Source
Molecular Formula C₉H₁₀N₂O₂Inferred from structure
Molecular Weight 178.19 g/mol Inferred from structure
Structure Methoxy and methanol groups on an indazole scaffold.N/A
Predicted LogP ~1.0 - 1.5Estimated based on similar structures[2]
General Hazards May cause skin, eye, and respiratory irritation. Harmful if swallowed.Based on similar indazole structures[3][4]

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Initial Solubility & Solvent Selection

Question 1: I am working with (6-Methoxy-1H-indazol-3-yl)methanol for the first time. What solvent should I start with?

Answer: For initial solubilization and the preparation of high-concentration stock solutions, it is best to start with polar aprotic organic solvents. Based on the heterocyclic nature of the indazole ring and the presence of hydroxyl and methoxy groups, we recommend the following:

  • Dimethyl Sulfoxide (DMSO): This is the most common and highly recommended starting solvent for creating stock solutions of novel organic compounds. Its high polarity effectively disrupts the crystal lattice energy of the solid compound.

  • N,N-Dimethylformamide (DMF): Similar to DMSO, DMF is an excellent polar aprotic solvent suitable for a wide range of organic molecules.

  • Methanol: As a polar protic solvent, methanol can also be effective, particularly given the compound's own hydroxyl group which can participate in hydrogen bonding.[5] Methanol is often used in syntheses involving indazole derivatives.[1]

Workflow for Initial Solvent Testing:

start Start with solid (6-Methoxy-1H-indazol-3-yl)methanol test_dmso Add DMSO to desired stock concentration (e.g., 10-50 mM) start->test_dmso check_dmso Vortex/Sonicate. Is it fully dissolved? test_dmso->check_dmso success Solution is ready. Store appropriately. check_dmso->success Yes fail_dmso Insoluble in DMSO at this concentration. check_dmso->fail_dmso No test_dmf Try DMF fail_dmso->test_dmf check_dmf Vortex/Sonicate. Is it fully dissolved? test_dmf->check_dmf check_dmf->success Yes fail_dmf Insoluble in DMF. check_dmf->fail_dmf No test_methanol Try Methanol fail_dmf->test_methanol check_methanol Vortex/Sonicate. Is it fully dissolved? test_methanol->check_methanol check_methanol->success Yes fail_methanol Insoluble in Methanol. Proceed to advanced troubleshooting. check_methanol->fail_methanol No

Caption: Decision workflow for initial solvent selection.

Question 2: My compound won't dissolve in DMSO even after vortexing. What should I do?

Answer: If the compound remains insoluble after vigorous vortexing at room temperature, it suggests that the kinetic barrier to dissolution is high. The following steps can be taken to overcome this:

  • Sonication: Place the vial in a bath sonicator for 5-10 minutes. The high-frequency sound waves create micro-cavitations that help break apart solid aggregates.

  • Gentle Warming: Warm the solution to 30-40°C in a water bath. This increases the kinetic energy of the solvent molecules, enhancing their ability to solvate the compound.

    • Causality: Increasing temperature increases the solubility of most solid solutes. However, avoid excessive heat, as it can degrade the compound. Always monitor for any color changes that might indicate degradation.

  • Reduce Concentration: Your target concentration may be above the compound's solubility limit in that solvent. Try preparing a more dilute stock solution (e.g., if 50 mM failed, try 10 mM).

Working with Aqueous Solutions

Question 3: My DMSO stock solution is clear, but the compound precipitates when I dilute it into my aqueous cell culture media or buffer. How can I prevent this?

Answer: This is a very common issue known as "crashing out." It occurs because the compound is poorly soluble in water, and when the organic solvent (DMSO) is diluted, the compound is forced into an environment where it cannot stay dissolved. More than 40% of new chemical entities are practically insoluble in water, making this a frequent challenge.[6]

Here are several proven strategies to overcome this, ranging from simple to more advanced:

Strategy 1: Modifying the Dilution Protocol
  • Increase Final DMSO Concentration: Ensure the final concentration of DMSO in your aqueous solution is sufficient to keep the compound dissolved. A final concentration of 0.1% to 0.5% DMSO is generally well-tolerated by most cell lines, but you may need to go as high as 1% if necessary. Always include a vehicle control (media + same final % of DMSO) in your experiments.

  • Rapid Mixing: When adding the stock solution to the aqueous buffer, vortex or pipette the buffer vigorously. This rapid dispersion prevents the formation of localized areas of high compound concentration that can initiate precipitation.

Strategy 2: pH Adjustment

The indazole moiety contains nitrogen atoms that can be protonated or deprotonated. Therefore, the compound's solubility is likely pH-dependent.[7][8]

  • Mechanism: The solubility of weak acids and bases is highly influenced by pH.[9] For a compound with a basic nitrogen (like indazole), decreasing the pH will protonate it, forming a more soluble salt. Conversely, if the molecule has an acidic proton, increasing the pH will deprotonate it, also forming a more soluble salt.

  • Protocol:

    • Prepare a range of buffers with different pH values (e.g., pH 4.0, 6.0, 7.4, 8.5).

    • Add a small, consistent amount of the compound's DMSO stock to each buffer.

    • Observe for precipitation. The pH at which the compound remains in solution is optimal for your experimental buffer system.

    • Note: Ensure the chosen pH is compatible with your downstream assay or biological system.

Strategy 3: Using Surfactants for Micellar Solubilization

Surfactants can dramatically increase the apparent solubility of hydrophobic compounds in aqueous solutions.[10][11]

  • Mechanism: Above a specific concentration called the Critical Micelle Concentration (CMC), surfactant molecules self-assemble into micelles. These structures have a hydrophobic core and a hydrophilic exterior. The poorly soluble compound partitions into the hydrophobic core, allowing it to be dispersed in the aqueous medium.[12]

  • Recommended Surfactants:

    • Tween® 20 or Tween® 80: Non-ionic polysorbates, gentle and widely used in biological applications.

    • Triton™ X-100: Another common non-ionic surfactant.

  • Protocol:

    • Prepare your aqueous buffer containing a low concentration of surfactant (e.g., 0.01% - 0.1% w/v).

    • Ensure the surfactant is fully dissolved.

    • Slowly add your DMSO stock of (6-Methoxy-1H-indazol-3-yl)methanol to the surfactant-containing buffer while vortexing.

    • The surfactant micelles will encapsulate the compound, preventing precipitation.

Caption: Micellar solubilization of a drug by surfactants.

Strategy 4: Utilizing Cyclodextrins

Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble drugs, effectively increasing their aqueous solubility.[13][14]

  • Mechanism: Cyclodextrins have a hydrophilic exterior and a hydrophobic inner cavity. The (6-Methoxy-1H-indazol-3-yl)methanol molecule can become encapsulated within this hydrophobic cavity, forming a stable, water-soluble complex.[15][16]

  • Common Cyclodextrins:

    • Hydroxypropyl-β-cyclodextrin (HP-β-CD): Widely used due to its high water solubility and low toxicity.

    • Sulfobutylether-β-cyclodextrin (SBE-β-CD): Anionic derivative, very effective at increasing solubility.

  • Protocol:

    • Dissolve the cyclodextrin (e.g., HP-β-CD) in your aqueous buffer first. A 1-5% (w/v) solution is a good starting point.

    • Slowly add the concentrated organic stock of your compound to the cyclodextrin solution with vigorous mixing.

    • Allow the mixture to equilibrate (e.g., shake for 1-2 hours at room temperature) to ensure efficient complex formation.

| Troubleshooting Summary for Aqueous Precipitation | | :--- | :--- | | Problem | Recommended Solution | | Immediate precipitation upon dilution | Increase final organic solvent % (e.g., DMSO to 0.5%). Use vigorous mixing during dilution. | | Precipitation over time | The solution is supersaturated. Lower the final concentration of the compound. | | Compound is an ionizable weak base/acid | Test a range of buffer pH values to find the point of maximum solubility.[7] | | Need to avoid organic solvents | Use advanced formulation techniques like surfactant micelles or cyclodextrin inclusion complexes.[10][13] |

Safe Handling and Storage

Question 4: What are the safety precautions for handling (6-Methoxy-1H-indazol-3-yl)methanol?

Answer: Based on data from structurally similar compounds, (6-Methoxy-1H-indazol-3-yl)methanol should be handled with care.[3][4]

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhaling dust or vapors. Avoid contact with skin and eyes.

  • First Aid:

    • Eyes: Rinse cautiously with water for several minutes.

    • Skin: Wash with plenty of soap and water.

    • Ingestion/Inhalation: Seek immediate medical attention.

Question 5: How should I store the solid compound and my stock solutions?

Answer:

  • Solid Compound: Store tightly sealed in a cool, dry place, protected from light.

  • Stock Solutions (in DMSO/DMF): For short-term use (1-2 weeks), store at 4°C. For long-term storage, aliquot into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.

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  • National Center for Biotechnology Information. (2018). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. [Link]

  • Global Pharmaceutical Sciences Review. (n.d.). Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poor... [Link]

  • Hilaris Publisher. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. [Link]

  • ResearchGate. (n.d.). Effect of various solvents on the synthesis of 1H- indazole. [Link]

  • Wikipedia. (n.d.). Methanol. [Link]

  • PubChem. 1H-Indazol-3-ylmethanol. National Center for Biotechnology Information. [Link]

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Troubleshooting N1 vs N2 alkylation in indazole synthesis

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Navigating N1 vs. N2 Regioselectivity in Alkylation Reactions

Welcome to the technical support center for indazole synthesis. As a Senior Application Scientist, I understand that achieving regioselective alkylation of the indazole core is a frequent and critical challenge for researchers in medicinal chemistry and drug development. The indazole motif is a privileged scaffold found in numerous therapeutic agents, and the specific nitrogen atom that bears the alkyl substituent (N1 or N2) profoundly impacts the molecule's biological activity and physicochemical properties.[1][2][3]

This guide is designed to provide you with in-depth, practical insights to troubleshoot and control the N1 versus N2 selectivity in your indazole alkylation experiments. We will move beyond simple protocol recitation to explore the underlying mechanistic principles that govern this crucial transformation.

Frequently Asked Questions (FAQs)

This section addresses fundamental concepts to provide a solid foundation for troubleshooting.

Q1: What is the fundamental difference between N1- and N2-alkylated indazoles?

The core of an indazole is a bicyclic aromatic heterocycle. The five-membered pyrazole ring contains two nitrogen atoms. The N1 position is adjacent to the fused benzene ring, while the N2 position is not. The 1H-indazole tautomer, where the proton resides on N1, is generally more thermodynamically stable than the 2H-tautomer.[2][4] This inherent stability difference is a key factor influencing alkylation outcomes.

Q2: Why is controlling N1 vs. N2 alkylation so critical in drug development?

The placement of the alkyl group on either N1 or N2 dramatically alters the three-dimensional shape, hydrogen bonding capabilities, and electronic distribution of the molecule. These changes directly affect how the compound interacts with its biological target. For instance, the FDA-approved cancer drug Pazopanib is an N2-substituted indazole, while Niraparib, another oncology therapeutic, is an N1-substituted indazole.[3] The specific regioisomer is essential for the desired pharmacological effect.

Q3: What are the primary factors that influence the N1/N2 alkylation ratio?

The outcome of an indazole alkylation is a delicate balance of several interconnected factors. There is no single "magic bullet," and successful regiocontrol often requires a multi-parameter optimization. The key variables include:

  • Choice of Base and Solvent: This combination is arguably the most critical. The polarity of the solvent and the nature of the counter-ion from the base can influence the location of the negative charge on the indazolide anion.[2][4]

  • Substituents on the Indazole Ring: Both the electronic nature (electron-withdrawing vs. electron-donating) and the steric bulk of existing substituents can direct the incoming electrophile to one nitrogen over the other.[4]

  • Nature of the Alkylating Agent (Electrophile): The reactivity and steric hindrance of the electrophile play a significant role.

  • Reaction Temperature: Temperature can shift the balance between kinetically and thermodynamically controlled reaction pathways.[4]

Troubleshooting Guide: Common Experimental Issues

This section provides a question-and-answer formatted guide to address specific problems you may encounter at the bench.

Q4: My reaction is producing a mixture of N1 and N2 isomers. How can I improve selectivity for the N1 position?

Obtaining a mixture of isomers is the most common challenge. To favor the thermodynamically more stable N1 product, consider the following adjustments:

  • Employ a Strong Base in a Non-Polar Solvent: The combination of sodium hydride (NaH) in a solvent like tetrahydrofuran (THF) is a well-established method for promoting N1 selectivity.[2]

    • Causality: It is proposed that in a less polar solvent like THF, the sodium cation forms a tight ion pair with the indazolide anion. This coordination is believed to occur between the N2 nitrogen and an oxygen-containing substituent at the C3 position, sterically hindering the N2 position and directing the electrophile to N1.[2]

  • Utilize Cesium Carbonate (Cs2CO3): In some cases, particularly with electron-withdrawing groups at the C3 position, Cs2CO3 can favor N1 alkylation. The larger cesium cation can effectively chelate between N2 and the substituent, directing alkylation to N1.[1][5]

  • Thermodynamic Equilibration: If the reaction is reversible, running the reaction at a higher temperature for a longer duration can allow the initially formed kinetic N2 product to isomerize to the more stable N1 product.[2]

Q5: I need to synthesize the N2-alkylated indazole, but I'm predominantly getting the N1 isomer. What should I change?

Favoring the N2 position often requires steering the reaction away from thermodynamic control.

  • Switch to Polar Aprotic Solvents: Solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) can lead to an increase in the N2-alkylated product.

    • Causality: These polar solvents effectively solvate the cation of the base, creating a "naked" indazolide anion. In the absence of a coordinating cation, the reaction is more likely to be under kinetic control, and alkylation can occur at the more nucleophilic N2 position.

  • Employ Mitsunobu Conditions: The Mitsunobu reaction (using reagents like triphenylphosphine and diethyl azodicarboxylate) is a powerful method for achieving high N2 selectivity.[1][2]

    • Causality: The mechanism of the Mitsunobu reaction is distinct from standard SN2 alkylations and often favors the N2 position due to the specific intermediates formed.[1]

  • Utilize Substituent Effects: Indazoles with electron-withdrawing groups at the C7 position have been shown to strongly favor N2 alkylation, even under conditions that would typically favor N1.[2]

Q6: How can I reliably distinguish between the N1 and N2 isomers I've synthesized?

Correctly identifying the regioisomers is crucial. Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive method.

  • HMBC Spectroscopy: A 2D Heteronuclear Multiple Bond Correlation (HMBC) experiment is particularly powerful.

    • For an N1-alkylated indazole, you will observe a correlation between the protons of the alkyl group's alpha-carbon (the CH2 attached to the nitrogen) and the C7a carbon of the indazole ring.[2]

    • For an N2-alkylated indazole, the correlation will be between the protons of the alkyl group's alpha-carbon and the C3 carbon of the indazole ring.[2]

Data Summary & Key Condition Effects

The following table summarizes the impact of various reaction parameters on the N1:N2 product ratio, based on published experimental data.

Indazole SubstituentBaseSolventElectrophileN1:N2 RatioReference
3-CO2MeNaHTHFn-pentyl bromide>99:1[2]
3-CO2MeCs2CO3DMFn-pentyl bromide1:1.2[2]
7-NO2NaHTHFn-pentyl bromide4:96[2]
7-CO2MeNaHTHFn-pentyl bromide<1:99[2]
5-Bromo-3-CO2MeNaHDMFIsopropyl iodide38:46 (yields)[1]
5-Bromo-3-CO2MeCs2CO3DioxaneAlkyl tosylate>90% N1[5]

Visualizing the Reaction Pathways & Troubleshooting

To better understand the competing reactions and the decision-making process for troubleshooting, the following diagrams are provided.

G cluster_0 Reaction Initiation cluster_1 Reaction Pathways cluster_2 Products Indazole 1H-Indazole Indazolide Indazolide Anion Indazole->Indazolide - H+ Base Base (e.g., NaH) Base->Indazolide N1_Pathway N1 Attack (Thermodynamic Pathway) Indazolide->N1_Pathway Path A N2_Pathway N2 Attack (Kinetic Pathway) Indazolide->N2_Pathway Path B N1_Product N1-Alkylated Indazole (More Stable) N1_Pathway->N1_Product N2_Product N2-Alkylated Indazole (Less Stable) N2_Pathway->N2_Product Electrophile Electrophile (R-X) Electrophile->N1_Pathway Electrophile->N2_Pathway

Caption: Competing N1 vs. N2 alkylation pathways.

Troubleshooting_Flowchart start Problem: Poor N1/N2 Selectivity goal What is your desired isomer? start->goal n1_goal N1 Isomer goal->n1_goal N1 n2_goal N2 Isomer goal->n2_goal N2 n1_cond Are you using NaH/THF? n1_goal->n1_cond n1_yes Yes n1_cond->n1_yes Yes n1_no No n1_cond->n1_no No n1_sterics Consider sterics at C7. Is there a bulky group? n1_yes->n1_sterics n1_sol Action: Switch to NaH in THF. Consider Cs2CO3 for C3-EWG substrates. n1_no->n1_sol n1_final Re-evaluate results n1_sol->n1_final n1_sterics_yes Yes n1_sterics->n1_sterics_yes Yes n1_sterics_no No n1_sterics->n1_sterics_no No n1_sterics_yes->n1_final n1_thermo Action: Increase temperature/time to promote thermodynamic equilibrium. n1_sterics_no->n1_thermo n1_thermo->n1_final n2_cond Have you tried Mitsunobu conditions? n2_goal->n2_cond n2_yes Yes n2_cond->n2_yes Yes n2_no No n2_cond->n2_no No n2_solvent Are you using a polar aprotic solvent? n2_yes->n2_solvent n2_sol Action: Use Mitsunobu reaction. (PPh3, DEAD/DIAD) n2_no->n2_sol n2_final Re-evaluate results n2_sol->n2_final n2_solvent_yes Yes n2_solvent->n2_solvent_yes Yes n2_solvent_no No n2_solvent->n2_solvent_no No n2_ewg Consider adding EWG at C7 position. n2_solvent_yes->n2_ewg n2_solvent_action Action: Switch to DMF or DMSO. n2_solvent_no->n2_solvent_action n2_solvent_action->n2_final n2_ewg->n2_final

Caption: Troubleshooting flowchart for regioselectivity.

Experimental Protocols

Protocol 1: General Procedure for Selective N1-Alkylation

This protocol is adapted from methodologies that have shown high selectivity for the N1 position.[2]

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the substituted indazole (1.0 eq).

  • Solvent Addition: Add anhydrous tetrahydrofuran (THF) to create a 0.1-0.2 M solution.

  • Deprotonation: Cool the mixture to 0 °C using an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise.

  • Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Electrophile Addition: Add the alkyl halide or tosylate (1.1 eq) dropwise to the solution.

  • Reaction: Heat the reaction to 50 °C and monitor by TLC or LC-MS until the starting material is consumed.

  • Workup: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH4Cl). Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Selective N2-Alkylation (Mitsunobu Reaction)

This protocol is based on the highly N2-selective Mitsunobu reaction.[1]

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere, add the substituted indazole (1.0 eq), the corresponding alcohol (1.5 eq), and triphenylphosphine (PPh3, 1.5 eq).

  • Solvent Addition: Add anhydrous tetrahydrofuran (THF) to create a 0.1-0.2 M solution.

  • Reagent Addition: Cool the mixture to 0 °C. Slowly add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise over 15-20 minutes. A color change and/or formation of a precipitate is often observed.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor by TLC or LC-MS.

  • Workup: Concentrate the reaction mixture under reduced pressure. The crude product will contain triphenylphosphine oxide and the reduced diazocarboxylate byproduct.

  • Purification: Purify the residue directly by column chromatography on silica gel. It may be beneficial to first triturate the crude material with a solvent like diethyl ether to precipitate out some of the triphenylphosphine oxide.

References

  • Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles. (2022). ResearchGate. Retrieved from [Link]

  • Wang, J., et al. (2024). Development of a selective and scalable N1-indazole alkylation. RSC Advances, 14(10), 6981-6986. Retrieved from [Link]

  • Alam, R. M., & Keating, J. J. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry, 20, 170-183. Retrieved from [Link]

  • Alam, R. M., & Keating, J. J. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. National Center for Biotechnology Information. Retrieved from [Link]

  • Wang, J., et al. (2024). Development of a selective and scalable N1-indazole alkylation. RSC Advances. Retrieved from [Link]

  • Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1939-1951. Retrieved from [Link]

  • Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold. Beilstein Journal of Organic Chemistry. Retrieved from [Link]

Sources

Stability testing of (6-Methoxy-1H-indazol-3-yl)methanol under different conditions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the stability testing of (6-Methoxy-1H-indazol-3-yl)methanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for establishing the stability profile of this compound. The following information is based on established principles of pharmaceutical stability testing, regulatory guidelines, and the known chemistry of indazole derivatives.

Introduction: Understanding the Stability of (6-Methoxy-1H-indazol-3-yl)methanol

(6-Methoxy-1H-indazol-3-yl)methanol is a heterocyclic aromatic compound containing an indazole nucleus, which is a common scaffold in medicinal chemistry.[1] The stability of such a molecule is critical for its development as a potential therapeutic agent, as degradation can lead to loss of potency and the formation of potentially harmful impurities.[2] The purpose of stability testing is to provide evidence on how the quality of a drug substance varies with time under the influence of various environmental factors such as temperature, humidity, and light.[3][4] This information is used to establish a re-test period for the drug substance and recommended storage conditions.[5]

This guide will walk you through the essential aspects of designing and troubleshooting stability studies for (6-Methoxy-1H-indazol-3-yl)methanol, with a focus on forced degradation studies as a predictive tool.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I am starting my stability study for (6-Methoxy-1H-indazol-3-yl)methanol. What are the critical initial steps?

A1: Before initiating a formal stability study, it is crucial to perform forced degradation (or stress testing) studies. These studies are designed to intentionally degrade the sample to identify likely degradation products and establish a "stability-indicating" analytical method.[6][7]

Causality Behind this Approach: Forced degradation studies help you understand the intrinsic stability of the molecule and potential degradation pathways.[8] This knowledge is essential for developing a robust analytical method that can separate the parent compound from its degradation products, a prerequisite for accurate stability assessment. According to ICH guideline Q1A(R2), stress testing is a critical part of the stability testing program.[3]

Key Initial Steps:

  • Physicochemical Characterization: Begin by confirming the identity and purity of your starting material. Basic properties like melting point, solubility, and pKa are also valuable. The indazole ring is amphoteric, meaning it can be protonated or deprotonated.[9]

  • Forced Degradation Studies: Subject the compound to a range of stress conditions. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[2]

  • Development of a Stability-Indicating Method: Use the degraded samples to develop and validate an analytical method, typically High-Performance Liquid Chromatography (HPLC), that can resolve the parent peak from all major degradation products.

Q2: What specific stress conditions should I use for the forced degradation of (6-Methoxy-1H-indazol-3-yl)methanol?

A2: A standard panel of stress conditions should be employed to evaluate the stability of (6-Methoxy-1H-indazol-3-yl)methanol. These conditions are designed to mimic the effects of various environmental factors.

Table 1: Recommended Forced Degradation Conditions

Stress ConditionReagents and ConditionsPotential Degradation Pathway
Acid Hydrolysis 0.1 M HCl at 60°C for 24-48 hoursDegradation of the methoxy group, reactions involving the indazole ring.
Base Hydrolysis 0.1 M NaOH at 60°C for 24-48 hoursSimilar to acid hydrolysis, but potentially different degradation products.
Oxidation 3% H₂O₂ at room temperature for 24-48 hoursOxidation of the methanol group to an aldehyde or carboxylic acid; N-oxidation of the indazole ring.
Thermal Stress Solid-state at 80°C for 48 hoursGeneral decomposition.
Photostability Solid-state and in solution, exposed to an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.[10][11]Photolytic degradation, potentially leading to complex mixtures of products.

Expert Insight: The conditions in Table 1 are starting points. The duration and temperature may need to be adjusted to achieve the target degradation of 5-20%. If the compound is poorly soluble in aqueous solutions, the use of a co-solvent like methanol or acetonitrile may be necessary.[12] However, be mindful that the co-solvent itself could participate in degradation reactions.

Q3: My HPLC results show multiple degradation peaks. How do I identify the major degradation pathways?

A3: Identifying degradation pathways is a key outcome of forced degradation studies. A combination of analytical techniques is often required.

Workflow for Degradant Identification:

G start Multiple Degradation Peaks Observed in HPLC lcms LC-MS Analysis start->lcms Initial Identification msms LC-MS/MS for Fragmentation Pattern lcms->msms Structural Information hrms High-Resolution Mass Spectrometry (HRMS) for Elemental Composition lcms->hrms Accurate Mass pathway Elucidation of Degradation Pathway msms->pathway hrms->pathway nmr Isolation of Major Degradants followed by NMR Spectroscopy nmr->pathway Definitive Structure

Caption: Workflow for the identification of degradation products.

Explanation of the Workflow:

  • LC-MS: Liquid Chromatography-Mass Spectrometry will provide the molecular weights of the degradation products. This is the first step in proposing potential structures.

  • LC-MS/MS: Tandem mass spectrometry provides fragmentation patterns, which can give clues about the structure of the degradants.

  • HRMS: High-resolution mass spectrometry provides a highly accurate mass measurement, allowing for the determination of the elemental composition of the degradants.

  • NMR Spectroscopy: For definitive structural elucidation, major degradation products may need to be isolated (e.g., by preparative HPLC) and analyzed by Nuclear Magnetic Resonance (NMR) spectroscopy.

Q4: I am observing significant degradation under oxidative stress. What is the likely mechanism?

A4: The structure of (6-Methoxy-1H-indazol-3-yl)methanol has two primary sites susceptible to oxidation: the hydroxymethyl group at the 3-position and the indazole ring itself.

Potential Oxidative Degradation Pathways:

G parent (6-Methoxy-1H-indazol-3-yl)methanol C₈H₈N₂O₂ aldehyde 6-Methoxy-1H-indazole-3-carbaldehyde C₈H₆N₂O₂ parent->aldehyde Oxidation of alcohol n_oxide (6-Methoxy-1H-indazol-3-yl)methanol N-oxide C₈H₈N₂O₃ parent->n_oxide N-oxidation of indazole ring acid 6-Methoxy-1H-indazole-3-carboxylic acid C₈H₆N₂O₃ aldehyde->acid Further oxidation

Caption: Potential oxidative degradation pathways.

Mechanistic Explanation:

  • Oxidation of the Primary Alcohol: The primary alcohol of the methanol group is susceptible to oxidation, first to an aldehyde and then potentially to a carboxylic acid. This is a common degradation pathway for molecules containing alcohol functionalities.

  • N-Oxidation: The nitrogen atoms in the pyrazole ring of the indazole nucleus can also be oxidized to form N-oxides. This is a known metabolic and degradation pathway for nitrogen-containing heterocyclic compounds.

Q5: What are the best practices for setting up a long-term stability study for this compound?

A5: Long-term stability studies are performed under recommended storage conditions to establish the re-test period or shelf life.[8] The design of these studies is guided by the ICH Q1A(R2) guideline.[3]

Table 2: ICH Recommended Long-Term Stability Conditions

StudyStorage ConditionMinimum Time Period
Long-term 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH12 months
Intermediate 30°C ± 2°C / 65% RH ± 5% RH6 months
Accelerated 40°C ± 2°C / 75% RH ± 5% RH6 months

Protocol for Long-Term Stability Study:

  • Select Batches: Use at least three primary batches of the drug substance.

  • Container Closure System: Store the samples in a container closure system that is the same as or simulates the packaging proposed for storage and distribution.

  • Testing Frequency: For long-term studies, testing should be performed every 3 months for the first year, every 6 months for the second year, and annually thereafter. For accelerated studies, a minimum of three time points, including the initial and final time points (e.g., 0, 3, and 6 months), is recommended.

  • Analytical Tests: At each time point, the samples should be tested for appearance, assay of the active substance, and levels of degradation products using a validated stability-indicating method.

Trustworthiness of the Protocol: This protocol is based on the internationally harmonized ICH guidelines, which are accepted by regulatory authorities worldwide.[10] Following these guidelines ensures that the generated stability data will be considered reliable and sufficient for regulatory submissions.

References

  • ICH Harmonised Tripartite Guideline. Q1A(R2) Stability Testing of New Drug Substances and Products. 2003. [Link]

  • ICH Harmonised Tripartite Guideline. Q1B Photostability Testing of New Drug Substances and Products. 1996. [Link]

  • PubChem. (1H-Indazol-6-yl)methanol. [Link]

  • Alsante, K. M., et al. The Role of Forced Degradation in Pharmaceutical Development. Pharmaceutical Technology, 2007.
  • EMA. Q 1 A (R2) Stability Testing of new Drug Substances and Products. 2003. [Link]

  • Wikipedia. Indazole. [Link]

  • SGS. How to Approach a Forced Degradation Study. [Link]

  • ResolveMass Laboratories. How to Design Robust Forced Degradation Studies for API and Drug Product: Best Practices. 2025. [Link]

  • Onyx scientific. A practical guide to forced degradation and stability studies for drug substances. [Link]

  • European Medicines Agency. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. [Link]

  • Machinery Lubrication. Understanding Hydrolysis and Hydrolytic Stability. [Link]

  • Singh, R., & Sharma, P. K. Forced Degradation Studies: A Review. International Journal of Pharmaceutical Sciences and Research, 2013.
  • Baertschi, S. W., et al.
  • Bakshi, M., & Singh, S. ICH guidance in practice: stress degradation studies on diltiazem hydrochloride and development of a stability-indicating assay. Journal of Pharmaceutical and Biomedical Analysis, 2000.

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Validation & Comparative

A Comparative Guide to the Biological Activities of (6-Methoxy-1H-indazol-3-yl)methanol and its Amine Analogue

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of contemporary drug discovery, the indazole scaffold stands out as a "privileged" structure, forming the core of numerous therapeutic agents.[1][2] Its versatility allows for a wide range of chemical modifications, leading to compounds with diverse biological activities, including potent antitumor, anti-inflammatory, and antimicrobial properties.[3][4] This guide provides an in-depth, comparative analysis of two closely related indazole derivatives: (6-Methoxy-1H-indazol-3-yl)methanol and its primary amine analogue, (6-Methoxy-1H-indazol-3-yl)methanamine.

Through a detailed examination of their structure-activity relationships, predicted biological targets, and supporting experimental data from analogous compounds, we will elucidate the subtle yet critical differences imparted by the seemingly minor substitution of a hydroxyl group for an amino group at the 3-position. This guide is intended for researchers, scientists, and drug development professionals seeking to understand the nuanced impact of chemical structure on biological function within this important class of molecules.

Structural and Physicochemical Properties: A Tale of Two Functional Groups

The core structure of both molecules is the 6-methoxy-1H-indazole ring. The key distinction lies in the functional group at the 3-position: a hydroxymethyl group in one and an aminomethyl group in the other. This difference, while structurally small, has profound implications for the molecules' physicochemical properties and, consequently, their biological interactions.

Property(6-Methoxy-1H-indazol-3-yl)methanol(6-Methoxy-1H-indazol-3-yl)methanamineRationale for Difference
Chemical Formula C₉H₁₀N₂O₂C₉H₁₁N₃OThe amine analogue has an additional nitrogen and hydrogen atom.
Molecular Weight 178.19 g/mol 177.20 g/mol The amine group (NH₂) has a slightly lower mass than the hydroxyl group (OH).
Hydrogen Bond Donors 2 (O-H, N-H)3 (N-H x 2, N-H on indazole)The primary amine presents two hydrogen bond donors compared to the single donor of the hydroxyl group.
Hydrogen Bond Acceptors 3 (N, O, methoxy O)3 (N x 2, methoxy O)Both molecules have a similar number of hydrogen bond acceptors.
Predicted pKa ~14 (hydroxyl H), ~15 (indazole N-H)~9-10 (amino group), ~15 (indazole N-H)The primary amine is significantly more basic than the hydroxyl group, making it more likely to be protonated at physiological pH.
Predicted LogP ~1.5~1.2The amine analogue is predicted to be slightly more polar and less lipophilic than the methanol analogue.

The increased hydrogen bonding capacity and basicity of the amine analogue suggest it may engage in different or stronger interactions with biological targets, particularly with the hinge region of protein kinases, which is rich in hydrogen bond acceptors.[5][6]

Comparative Biological Activity: Kinase Inhibition as a Primary Focus

The indazole scaffold is a well-established pharmacophore in the development of protein kinase inhibitors.[2][3] Numerous approved drugs and clinical candidates feature this core structure. The substitution at the 3-position plays a crucial role in determining the potency and selectivity of these inhibitors.

The Amine Analogue: A Potent Hinge Binder

The 1H-indazole-3-amine moiety is recognized as an effective "hinge-binding" fragment in tyrosine kinase inhibitors.[5][6] The amine group can form critical hydrogen bonds with the backbone of the kinase hinge region, a key interaction for potent inhibition. This suggests that (6-Methoxy-1H-indazol-3-yl)methanamine is likely to exhibit significant activity against a range of protein kinases.

Based on structure-activity relationship (SAR) studies of similar indazole-based kinase inhibitors, the amine analogue is predicted to be a potent inhibitor of kinases such as:

  • Polo-like Kinase 4 (PLK4): A key regulator of centriole duplication, which is often dysregulated in cancer.[1][3][7]

  • Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): A critical mediator of angiogenesis, the formation of new blood vessels that is essential for tumor growth.[5][8]

  • Fibroblast Growth Factor Receptors (FGFRs): A family of receptor tyrosine kinases implicated in various cancers.[3][9][10]

The Methanol Analogue: A Versatile Precursor and Potential Modulator

While the hydroxymethyl group of (6-Methoxy-1H-indazol-3-yl)methanol can also participate in hydrogen bonding, it is generally considered a weaker interaction motif for kinase hinge regions compared to the primary amine. However, this does not preclude it from having significant biological activity. The methanol derivative may exhibit a different kinase selectivity profile or may act on other target classes entirely. Furthermore, it serves as a crucial synthetic intermediate for the preparation of other analogues, including the amine.

Hypothetical Comparative Potency

To illustrate the potential differences in biological activity, the following table presents hypothetical IC₅₀ values for the two compounds against a panel of relevant kinases. These values are based on published data for structurally similar indazole derivatives and are intended for comparative purposes.

Target Kinase(6-Methoxy-1H-indazol-3-yl)methanol (Hypothetical IC₅₀)(6-Methoxy-1H-indazol-3-yl)methanamine (Hypothetical IC₅₀)Predicted Fold Difference
PLK4 500 nM50 nM10x
VEGFR-2 800 nM80 nM10x
FGFR1 1.2 µM150 nM8x
CDK2 >10 µM2 µM>5x

These hypothetical data underscore the expected trend: the amine analogue is likely to be significantly more potent as a kinase inhibitor due to its superior hinge-binding capabilities.

Experimental Protocols for Comparative Evaluation

To empirically validate the predicted differences in biological activity, a series of well-established in vitro assays should be performed. The following protocols provide a framework for a rigorous comparative study.

Cell Viability Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability. It measures the metabolic activity of cells, which is generally proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Plate cancer cell lines (e.g., MCF-7 for breast cancer, HCT116 for colon cancer) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of (6-Methoxy-1H-indazol-3-yl)methanol and its amine analogue in complete cell culture medium. Replace the existing medium with the compound-containing medium and incubate for 48-72 hours.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well and incubate for 3-4 hours at 37°C.[6][11]

  • Formazan Solubilization: Carefully remove the MTT-containing medium and add 100 µL of DMSO or a suitable solubilization buffer to each well to dissolve the formazan crystals.[12]

  • Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution of the formazan crystals.[12] Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ value for each compound.

Causality Behind Experimental Choices: The choice of cell lines should be guided by the predicted kinase targets. For example, if targeting VEGFR-2, an endothelial cell line like HUVEC could be included. The incubation time is chosen to allow for sufficient time for the compounds to exert their antiproliferative effects.

Experimental Workflow for MTT Assay

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis plate_cells Plate Cells in 96-well Plate prepare_compounds Prepare Serial Dilutions of Compounds add_compounds Add Compounds to Cells prepare_compounds->add_compounds incubate_48_72h Incubate for 48-72 hours add_compounds->incubate_48_72h add_mtt Add MTT Reagent incubate_48_72h->add_mtt incubate_3_4h Incubate for 3-4 hours add_mtt->incubate_3_4h solubilize Solubilize Formazan Crystals incubate_3_4h->solubilize read_absorbance Read Absorbance at 570 nm solubilize->read_absorbance calculate_ic50 Calculate IC50 Values read_absorbance->calculate_ic50

Caption: Workflow for determining cell viability using the MTT assay.

In Vitro Kinase Inhibition Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of a specific kinase. The ADP-Glo™ Kinase Assay (Promega) is a commonly used format.

Protocol:

  • Kinase Reaction Setup: In a 96-well plate, combine the purified recombinant kinase (e.g., PLK4, VEGFR-2), the appropriate substrate, and ATP at a concentration near the Kₘ for the kinase.

  • Inhibitor Addition: Add varying concentrations of the test compounds ((6-Methoxy-1H-indazol-3-yl)methanol and its amine analogue) to the reaction mixture.

  • Kinase Reaction: Incubate the plate at 30°C for 1 hour to allow the kinase reaction to proceed.

  • ATP Depletion: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • ADP to ATP Conversion and Luminescence Generation: Add Kinase Detection Reagent to convert the ADP generated by the kinase reaction into ATP and to generate a luminescent signal via a luciferase reaction. Incubate for 30-60 minutes at room temperature.[13]

  • Luminescence Measurement: Measure the luminescence using a plate-reading luminometer. The light output is proportional to the amount of ADP produced and inversely proportional to the kinase activity.

  • Data Analysis: Calculate the percentage of kinase inhibition relative to a no-inhibitor control and determine the IC₅₀ value for each compound.

Causality Behind Experimental Choices: Using ATP at its Kₘ concentration ensures that the assay is sensitive to competitive inhibitors. The choice of kinases for screening should be based on bioinformatic predictions and the known activities of related indazole compounds.

Cellular Thermal Shift Assay (CETSA®) for Target Engagement

CETSA® is a powerful method to verify that a compound binds to its intended target within a cellular context. It relies on the principle that ligand binding stabilizes a protein against thermal denaturation.[7][14]

Protocol:

  • Cell Treatment: Treat intact cells with the test compound or vehicle control for a specified time.

  • Heating: Heat the cell suspensions at a range of temperatures for 3 minutes, followed by cooling.[7]

  • Cell Lysis: Lyse the cells to release their contents.

  • Separation of Soluble and Precipitated Proteins: Centrifuge the lysates to separate the soluble fraction (containing non-denatured proteins) from the precipitated fraction.

  • Protein Quantification: Analyze the amount of the target protein remaining in the soluble fraction using a specific antibody-based detection method such as Western blotting or ELISA.

  • Data Analysis: Plot the amount of soluble target protein as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Causality Behind Experimental Choices: CETSA® is a critical secondary assay to confirm that the observed cellular effects (e.g., from the MTT assay) are a direct result of the compound binding to its intended kinase target. The temperature range for heating needs to be optimized for each target protein.

CETSA® Experimental Workflow

CETSA_Workflow cluster_treatment Cell Treatment cluster_heating Thermal Challenge cluster_lysis Protein Extraction cluster_detection Target Detection treat_cells Treat Cells with Compound or Vehicle heat_cells Heat Cells at Various Temperatures treat_cells->heat_cells lyse_cells Lyse Cells heat_cells->lyse_cells separate_fractions Separate Soluble and Precipitated Fractions lyse_cells->separate_fractions quantify_protein Quantify Soluble Target Protein (e.g., Western Blot) separate_fractions->quantify_protein generate_curve Generate Melting Curve quantify_protein->generate_curve VEGFR2_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Raf Raf VEGFR2->Raf Akt Akt PI3K->Akt Gene_Expression Gene Expression (Proliferation, Survival, Migration) Akt->Gene_Expression MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Gene_Expression VEGF VEGF VEGF->VEGFR2 Binds Inhibitor (6-Methoxy-1H-indazol-3-yl) methanamine Inhibitor->VEGFR2 Inhibits

Caption: Simplified VEGFR-2 signaling pathway and the point of inhibition.

Conclusion and Future Directions

The comparative analysis of (6-Methoxy-1H-indazol-3-yl)methanol and its amine analogue highlights the profound impact of subtle structural modifications on biological activity. The amine analogue, by virtue of its ability to act as a potent hydrogen bond donor, is predicted to be a significantly more effective kinase inhibitor than its methanol counterpart. This hypothesis is grounded in extensive structure-activity relationship data for the indazole scaffold.

The provided experimental protocols offer a robust framework for validating these predictions and for further characterizing the biological activities of these and other indazole derivatives. Future studies should focus on a broad kinase selectivity profiling to identify the specific targets of each compound and to assess their potential for off-target effects. In vivo studies in relevant animal models will be necessary to evaluate their therapeutic potential. The continued exploration of the indazole scaffold, with a keen understanding of the structure-activity relationships, will undoubtedly lead to the discovery of novel and effective therapeutic agents.

References

  • Jadhav, S. B., & Tripathi, S. (2022). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Medicinal Chemistry, 13(6), 631-654.
  • Keating, J. A., & O'Brien, C. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1939–1951.
  • Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. In Assay Guidance Manual.
  • Zhang, Y., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. International Journal of Molecular Sciences, 24(10), 8686.
  • Liu, X., et al. (2015). Design, synthesis and biological evaluation of novel FGFR inhibitors bearing an indazole scaffold. Organic & Biomolecular Chemistry, 13(28), 7643-7654.
  • Liu, X., et al. (2024). Design, synthesis and biological evaluation of indazole derivatives as VEGFR-2 kinase inhibitors with anti-angiogenic properties. European Journal of Medicinal Chemistry, 274, 116889.
  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. Retrieved January 27, 2026, from [Link]

  • Fishwick, C. W. G., et al. (2017). Identification of an Indazole-Based Pharmacophore for the Inhibition of FGFR Kinases Using Fragment-Led de Novo Design. ACS Medicinal Chemistry Letters, 8(12), 1264–1268.
  • Tandon, N., et al. (2022). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Medicinal Chemistry, 13(6), 631-654.
  • Martinez Molina, D., & Nordlund, P. (2016). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology, 56, 141-161.
  • BellBrook Labs. (n.d.). Protocol Recommendations for Performing a Kinase Inhibition Assay. Retrieved January 27, 2026, from [Link]

  • MySkinRecipes. (n.d.). (1H-Indazol-3-yl)methanol. Retrieved January 27, 2026, from [Link]

  • BMG LABTECH. (2020, September 1). Kinase assays. Retrieved January 27, 2026, from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.